molecular formula C21H22N2O3 B4879451 3-[3-(4-allyl-2-methoxyphenoxy)propyl]-4(3H)-quinazolinone

3-[3-(4-allyl-2-methoxyphenoxy)propyl]-4(3H)-quinazolinone

Katalognummer B4879451
Molekulargewicht: 350.4 g/mol
InChI-Schlüssel: MTZCACOBRKEIFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[3-(4-allyl-2-methoxyphenoxy)propyl]-4(3H)-quinazolinone, also known as PD153035, is a synthetic compound that belongs to the family of quinazoline-based tyrosine kinase inhibitors. PD153035 is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR), which is a transmembrane receptor that plays a crucial role in the regulation of cell proliferation, differentiation, and survival. PD153035 has been extensively studied for its potential therapeutic applications in cancer treatment.

Wirkmechanismus

3-[3-(4-allyl-2-methoxyphenoxy)propyl]-4(3H)-quinazolinone exerts its inhibitory effect on EGFR by binding to the ATP-binding site of the receptor, thereby preventing the activation of downstream signaling pathways that promote cell proliferation and survival. The inhibition of EGFR signaling by 3-[3-(4-allyl-2-methoxyphenoxy)propyl]-4(3H)-quinazolinone leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-[3-(4-allyl-2-methoxyphenoxy)propyl]-4(3H)-quinazolinone has been shown to have several biochemical and physiological effects. The compound inhibits the phosphorylation of EGFR and downstream signaling molecules, such as Akt and ERK, which are involved in cell survival and proliferation. 3-[3-(4-allyl-2-methoxyphenoxy)propyl]-4(3H)-quinazolinone also induces cell cycle arrest and apoptosis in cancer cells. Additionally, the compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

3-[3-(4-allyl-2-methoxyphenoxy)propyl]-4(3H)-quinazolinone has several advantages and limitations for lab experiments. The compound is highly selective for EGFR and does not inhibit other tyrosine kinases, which reduces the potential for off-target effects. 3-[3-(4-allyl-2-methoxyphenoxy)propyl]-4(3H)-quinazolinone is also highly potent, with an IC50 value in the nanomolar range. However, the compound has poor solubility in aqueous solutions, which can limit its use in in vivo studies. 3-[3-(4-allyl-2-methoxyphenoxy)propyl]-4(3H)-quinazolinone also has a short half-life, which requires frequent dosing in animal models.

Zukünftige Richtungen

3-[3-(4-allyl-2-methoxyphenoxy)propyl]-4(3H)-quinazolinone has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment. However, several future directions need to be explored to further understand the potential of the compound. These include:
1. Combination therapy: 3-[3-(4-allyl-2-methoxyphenoxy)propyl]-4(3H)-quinazolinone could be used in combination with other cancer drugs to enhance its therapeutic efficacy and reduce the potential for drug resistance.
2. Development of prodrugs: Prodrugs of 3-[3-(4-allyl-2-methoxyphenoxy)propyl]-4(3H)-quinazolinone could be developed to improve its solubility and bioavailability in vivo.
3. In vivo studies: Further in vivo studies are needed to evaluate the safety and efficacy of 3-[3-(4-allyl-2-methoxyphenoxy)propyl]-4(3H)-quinazolinone in animal models and to determine the optimal dosing regimen.
4. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of 3-[3-(4-allyl-2-methoxyphenoxy)propyl]-4(3H)-quinazolinone in humans and to determine its potential as a therapeutic agent for cancer treatment.
In conclusion, 3-[3-(4-allyl-2-methoxyphenoxy)propyl]-4(3H)-quinazolinone is a potent and selective inhibitor of EGFR that has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment. Further research is needed to explore the potential of the compound and to develop it into a clinically useful drug.

Wissenschaftliche Forschungsanwendungen

3-[3-(4-allyl-2-methoxyphenoxy)propyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has shown promising results in preclinical studies as a potent inhibitor of EGFR, which is overexpressed in many types of cancer. 3-[3-(4-allyl-2-methoxyphenoxy)propyl]-4(3H)-quinazolinone has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancer cells.

Eigenschaften

IUPAC Name

3-[3-(2-methoxy-4-prop-2-enylphenoxy)propyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-3-7-16-10-11-19(20(14-16)25-2)26-13-6-12-23-15-22-18-9-5-4-8-17(18)21(23)24/h3-5,8-11,14-15H,1,6-7,12-13H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZCACOBRKEIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(4-allyl-2-methoxyphenoxy)propyl]-4(3H)-quinazolinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(4-allyl-2-methoxyphenoxy)propyl]-4(3H)-quinazolinone
Reactant of Route 2
Reactant of Route 2
3-[3-(4-allyl-2-methoxyphenoxy)propyl]-4(3H)-quinazolinone
Reactant of Route 3
Reactant of Route 3
3-[3-(4-allyl-2-methoxyphenoxy)propyl]-4(3H)-quinazolinone
Reactant of Route 4
Reactant of Route 4
3-[3-(4-allyl-2-methoxyphenoxy)propyl]-4(3H)-quinazolinone
Reactant of Route 5
3-[3-(4-allyl-2-methoxyphenoxy)propyl]-4(3H)-quinazolinone
Reactant of Route 6
Reactant of Route 6
3-[3-(4-allyl-2-methoxyphenoxy)propyl]-4(3H)-quinazolinone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.